REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].S([O-])([O-])(=O)=O.[Mg+2].[CH:12](=O)[CH:13]([CH3:15])[CH3:14]>CCOCC>[CH3:12][CH:13]([CH3:15])[CH:14]=[N:5][C:1]([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
17.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
|
CUSTOM
|
Details
|
the ether removed in vacuo (300 mm)
|
Type
|
DISTILLATION
|
Details
|
The residual liquid was distilled
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=NC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |